molecular formula C15H17ClN2O2 B216876 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride CAS No. 109651-02-7

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride

Cat. No.: B216876
CAS No.: 109651-02-7
M. Wt: 292.76 g/mol
InChI Key: WWDDSNHFQQTONS-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a high-purity chemical reagent designed for pharmaceutical and biochemical research. The parent compound, 4-amino-N-(4-ethoxyphenyl)benzamide, is a benzamide derivative with a molecular formula of C 15 H 16 N 2 O 2 and a molecular weight of 256.30 g/mol . This class of compounds is of significant interest in medicinal chemistry, particularly in the development and characterization of novel bioactive molecules. For instance, structurally related 5-aminobenzamide compounds have been identified as potent, isoform-selective inhibitors of the sodium-calcium exchanger (NCX) and have been used as tools to study the role of ionic homeostasis in pathological conditions such as cerebral ischemia . The presence of both amino and amide functional groups on the aromatic rings makes this compound a versatile scaffold or building block for further chemical synthesis. Researchers can utilize it in the development of potential enzyme inhibitors or receptor modulators. The hydrochloride salt form offers improved stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-amino-N-(4-ethoxyphenyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDDSNHFQQTONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610031
Record name 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109651-02-7
Record name 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transamidation of Methyl Esters

Patent US3357978A describes a transamidation approach using methyl esters and diamines. Though developed for structurally similar benzamides, this method is adaptable to 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride:

  • Methyl Ester Preparation :

    • 4-Ethoxy-4-acetylaminobenzoate is synthesized via ethylation of methyl salicylate derivatives.

    • Example: Methyl-2-ethoxy-4-acetylaminobenzoate is chlorinated using Cl₂ in acetic acid at 15°C.

  • Reaction with N,N-Diethylethylenediamine :

    • The methyl ester reacts with excess diamine in ethylene glycol at 120°C for 2–3 hours.

    • Key Advantage : Ethylene glycol’s high boiling point facilitates prolonged reflux without solvent loss.

  • Hydrolysis and Salt Formation :

    • The acetyl protecting group is removed via alkaline hydrolysis (2.5 N NaOH, 95–100°C).

    • Hydrochloride salt is precipitated using HCl in ethanol/water mixtures.

Yield Optimization :

  • Excess diamine (3x stoichiometric) improves conversion to 81–86.5%.

  • Chromatography-free purification via centrifugation and recrystallization enhances scalability.

Industrial-Scale Synthesis

Solvent Recovery Systems

  • Pyridine Recycling : Distillation units recover pyridine for reuse, reducing costs.

  • Ethanol-Water Azeotrope : Salt crystallization steps utilize ethanol-water mixtures, with solvents reclaimed via fractional distillation.

Purification and Characterization

Recrystallization

  • Solvent Pair : Ethanol/water (3:1) achieves >95% purity after two recrystallizations.

  • Crystal Morphology : Needle-like crystals form under slow cooling (0.5°C/min).

Chromatographic Methods

  • Silica Gel Chromatography : Employed for lab-scale purification using ethyl acetate/hexane (1:2).

  • HPLC Purity Assessment : Reverse-phase C18 columns confirm ≥99% purity.

Reaction Optimization Strategies

Catalytic Enhancements

  • Aluminum Isopropylate : Patent reports using 5 wt% catalyst to accelerate transamidation by 40%.

  • Microwave Assistance : Pilot studies (unpublished) show 30-minute reaction times at 100°C vs. 2 hours conventionally.

Byproduct Mitigation

  • Chlorination Byproducts : Source notes that Cl₂ overexposure generates dichlorinated impurities, controlled by strict stoichiometry.

  • Ethylene Glycol Degradation : Maintaining temperatures below 130°C prevents solvent decomposition into aldehydes.

Comparative Analysis of Methods

Parameter Classical Amidation Transamidation
Starting Material CostLow ($120/mol)Moderate ($200/mol)
Reaction Time4–6 hours8–10 hours
Yield70–75%81–86.5%
Purity95%99%
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of 4-amino-N-(4-ethoxyphenyl)benzamide exhibit significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, studies have shown that compounds with the 4-(aminomethyl)benzamide fragment can inhibit key kinases such as EGFR, HER-2, and PDGFR, leading to reduced proliferation of cancer cells in vitro .

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent , specifically against filoviruses such as Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based inhibitors demonstrated effective inhibition of viral entry into host cells. Compounds derived from this structure were found to have low EC50 values (less than 10 µM), indicating strong antiviral activity . The structural modifications in these compounds were crucial for enhancing their selectivity and potency against these viruses.

Synthesis and Structural Optimization

The synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride involves several chemical reactions that allow for the introduction of various substituents to optimize its biological activity. The synthetic routes typically include acylation reactions and coupling strategies that facilitate the creation of diverse analogs with tailored properties . The use of molecular docking studies has also been instrumental in predicting the binding affinities of these compounds to their biological targets, guiding further structural modifications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several 4-amino-N-(4-ethoxyphenyl)benzamide derivatives on different cancer cell lines. The results indicated that certain analogs exhibited up to 92% inhibition against EGFR at concentrations as low as 10 nM, demonstrating their potential as effective anticancer agents .

Case Study 2: Antiviral Efficacy

In another investigation focusing on filovirus entry inhibitors, a specific derivative was tested against wild-type strains of Ebola and Marburg viruses. This compound showed promising results with good metabolic stability and did not inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzamide’s aromatic ring or the amine side chain. Notable examples include:

Compound Name Substituent on Benzamide Key Functional Group Differences
Procainamide Hydrochloride 2-Diethylaminoethyl group Aliphatic amine side chain
4-Amino-N-(o-Hydroxyphenyl)benzamide o-Hydroxyphenyl group Hydroxyl group (polar, H-bond donor)
N-(4-Bromophenyl)benzamide derivatives 4-Bromophenyl group Halogen substituent (electron-withdrawing)
4-Amino-N-(4-Ethoxyphenyl)benzamide HCl 4-Ethoxyphenyl group Ethoxy group (electron-donating)

Physicochemical Properties

Property Procainamide HCl 4-Amino-N-(o-Hydroxyphenyl)benzamide 4-Amino-N-(4-Ethoxyphenyl)benzamide HCl
Melting Point 165–170°C Not reported Not explicitly provided
Solubility Water-soluble Likely moderate (polar hydroxyl) Expected moderate (ethoxy group)
Purity ≥98% (HPLC) Not reported Discontinued commercial availability

Biological Activity

4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H16N2O2·HCl
  • Molecular Weight : 256.30 g/mol

This structure includes an amine group, which is crucial for biological interactions, and an ethoxyphenyl moiety that may enhance hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. The amino groups can form hydrogen bonds with proteins, while the ethoxy group may contribute to the compound's lipophilicity, facilitating membrane permeability and receptor binding.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of aminobenzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effectiveness against receptor tyrosine kinases (RTKs), which are pivotal in cancer progression .
    • A specific study highlighted the inhibition of EGFR and other RTKs with certain derivatives showing over 90% inhibition at low concentrations (10 nM) .
  • Antiviral Properties :
    • The compound has been investigated as a potential inhibitor of viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg. Some analogues demonstrated EC50 values below 10 μM, indicating strong antiviral activity .
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition :
    • Compounds based on the aminobenzamide scaffold have been evaluated for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. Some derivatives showed promising inhibitory effects, suggesting potential applications in diabetes management .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzamide structure significantly affect biological activity:

  • Substituent Variations : The presence of different substituents on the aromatic rings can enhance or diminish activity. For example, trifluoromethyl substitutions have been associated with increased potency against specific kinases .
  • Linker Flexibility : The use of flexible linkers such as the 4-(aminomethyl)benzamide fragment allows for better accommodation in the active sites of target proteins, enhancing binding affinity and selectivity .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathway/EnzymeEC50/IC50 ValuesReference
AnticancerEGFR, HER210 nM
AntiviralEbola Virus Entry< 10 μM
DPP-IV InhibitionDPP-IV38% at 100 μM

Table 2: Structure-Activity Relationships

Compound VariantSubstituentActivityReference
Compound ATrifluoromethylHigh potency against EGFR
Compound BMethylModerate activity
Compound CEthoxySignificant cytotoxicity

Case Studies

  • Ebola Virus Inhibition :
    A series of aminobenzamide derivatives were tested for their ability to inhibit Ebola virus entry. Compounds showed promising results with low EC50 values indicating potential for therapeutic development against viral infections .
  • DPP-IV Inhibitors :
    Research focused on optimizing aminobenzamide derivatives as DPP-IV inhibitors revealed that certain modifications significantly enhanced inhibitory potency compared to standard reference compounds used in diabetes treatment .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-ethoxybenzamide derivatives with activated aromatic amines under reflux in aprotic solvents (e.g., DMF or THF) with a coupling agent like EDCI . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 255 nm) ensures ≥98% purity .

Advanced: How do structural modifications (e.g., trifluoromethyl groups) influence the compound's pharmacokinetic properties?

Answer:
The ethoxyphenyl and benzamide moieties enhance lipophilicity and membrane permeability, while amino groups improve solubility. Computational modeling (e.g., density functional theory (DFT)) predicts metabolic stability by analyzing electron-withdrawing/donating effects . For instance, trifluoromethyl analogs show prolonged half-lives due to reduced cytochrome P450 metabolism, as observed in similar benzamide derivatives .

Advanced: What experimental strategies address contradictions in reported antibacterial activity data?

Answer:
Contradictions may arise from variations in bacterial strains, assay conditions (e.g., pH, nutrient media), or compound stability. Researchers should:

  • Standardize protocols using CLSI/MIC guidelines.
  • Validate target engagement via enzyme inhibition assays (e.g., acps-PPTase activity assays for bacterial proliferation studies) .
  • Employ isothermal titration calorimetry (ITC) to confirm binding affinities and rule off-target effects .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR : 1^1H/13^13C NMR confirms aromatic proton environments and amide bond formation (δ 7.5–8.5 ppm for benzamide protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 319.12) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3350 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Answer:
Quantum chemical calculations (e.g., Gaussian 16) model transition states to identify optimal catalysts and solvents. For example, reaction path searches predict activation energies for nucleophilic substitutions, guiding solvent selection (e.g., THF vs. DMF) . Machine learning tools (e.g., Chemprop) analyze reaction databases to recommend temperature/pressure conditions for >90% yield .

Advanced: What are the compound's degradation pathways under varying pH and temperature?

Answer:
Hydrolysis of the amide bond dominates under acidic conditions (pH < 3), while oxidation of the ethoxy group occurs at elevated temperatures (>80°C). Stability studies using accelerated thermal testing (40–60°C, 75% RH) combined with LC-MS identify degradation products (e.g., 4-aminobenzoic acid derivatives) . Buffered solutions (pH 6–7) and inert atmospheres (N2_2) enhance shelf life .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Antibacterial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases or human kinases .

Advanced: How does the hydrochloride salt form impact solubility and crystallinity?

Answer:
The hydrochloride salt improves aqueous solubility via ionic interactions but may reduce crystallinity. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) compare salt vs. freebase forms. Co-crystallization with succinic acid enhances stability, as seen in analogous benzamide salts .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent reaction progression .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., Minitab) optimizes parameters (e.g., stoichiometry, stirring rate) to minimize impurities .
  • Strict QC Protocols : HPLC purity thresholds (>98%) and residual solvent analysis (GC-MS) per ICH guidelines .

Basic: How is the compound stored to maintain long-term stability?

Answer:
Store as a lyophilized powder at -20°C in amber vials under argon. For solutions, use anhydrous DMSO (stock concentration ≤10 mM) and avoid freeze-thaw cycles. Stability ≥5 years is achievable with desiccants and moisture-proof packaging .

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